Bienvenue dans la boutique en ligne BenchChem!

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Synthetic Chemistry Oxadiazole Synthesis KCN Reaction

The compound {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS 1239846-75-3) is a 1,2,4-oxadiazole-based heterocyclic acetonitrile derivative that functions primarily as a trisubstituted intermediate in medicinal chemistry and materials science. The oxadiazole core serves as a bioisostere for amide and ester functionalities, while the 4-trifluoromethylphenyl substituent imparts enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Molecular Formula C11H6F3N3O
Molecular Weight 253.18 g/mol
CAS No. 1239846-75-3
Cat. No. B1402914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
CAS1239846-75-3
Molecular FormulaC11H6F3N3O
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CC#N)C(F)(F)F
InChIInChI=1S/C11H6F3N3O/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)18-17-10/h1-4H,5H2
InChIKeyQWOBCHNCMFOFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS 1239846-75-3) Matters as a Building Block


The compound {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS 1239846-75-3) is a 1,2,4-oxadiazole-based heterocyclic acetonitrile derivative that functions primarily as a trisubstituted intermediate in medicinal chemistry and materials science [1]. The oxadiazole core serves as a bioisostere for amide and ester functionalities, while the 4-trifluoromethylphenyl substituent imparts enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. As part of a broader scaffold that has emerged in patents targeting neurological disorders and cancer, the compound features a nitrile at the 5-position of the oxadiazole ring, providing a versatile synthetic handle for further derivatization. It is available commercially at >95% purity from multiple suppliers.

Why You Cannot Simply Substitute {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile with Another In-Class Oxadiazole


The 1,2,4-oxadiazol-5-yl acetonitrile scaffold with a para-substituted phenyl ring at the 3-position encompasses at least nine distinct analogs that are each characterized by different electronic characteristics and synthetic yields [1]. A simple substitution of the trifluoromethyl group for a hydrogen, halogen, methyl, or methoxy substituent leads to altered reactivity and affects the product distribution during key synthetic transformations. The electron-poor nature of the CF3 group, in particular, partitions the reaction outcome toward decyanated alkane byproducts under certain conditions—a behavior not observed with electron-rich or neutral substituents. Therefore, procurement decisions cannot rely on generic class properties; they must be driven by the specific substituent-dependent behavior documented in synthetic protocols. The following section quantifies exactly where this CF3 analog stands relative to precisely defined comparator compounds.

Head-to-Head Quantitative Differentiation of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile Against Its Closest Analogs


Synthetic Yield of the Acetonitrile Product (Method B) Across Para-Substituted Phenyl Analogs

When synthesized via the optimized Method B (4 equivalents KCN, CH₃CN, room temperature, 24 hours), the target CF₃-substituted compound 3g is obtained in 75% isolated yield. This places it within the middle range among nine closely related para-substituted phenyl analogs. The unsubstituted phenyl analog 3a provides the highest yield at 85%, while the 4-fluoro analog 3d gives the lowest at 70% [1]. The CF₃ analog thus offers a balance between yield and the unique electronic properties of the trifluoromethyl group—a balance not achievable with any other single substituent in this series.

Synthetic Chemistry Oxadiazole Synthesis KCN Reaction Yield Optimization

Product Partitioning Between Acetonitrile (3) and Decyanated Alkane (4) Under Method A Conditions

Under Method A conditions (2 equiv KCN, CH₃CN, 100 °C, 12 h), the CF₃-substituted substrate 1g exclusively forms the decyanated alkane product 4g with no detectable acetonitrile product 3g (yield: 4g = 78%, 3g = 0%). The same behavior is observed for the 4-nitro analog 1f. In contrast, substrates bearing H, Cl, I, F, CH₃, OCH₃, or SCH₃ at the para position produce a mixture of acetonitrile 3 and trace to minor amounts of alkane 4 under these conditions [1]. This binary shift in reaction outcome is dictated by the strong electron-withdrawing effect of the CF₃ and NO₂ groups.

Reaction Selectivity Decyanation Electron-Poor Substituents CF3 Effect

Reaction Time Advantage for CF₃ Substrate in Method A Alkane Formation

The exclusive formation of alkane 4g from the CF₃-substituted substrate 1g under Method A conditions proceeds with a shorter reaction time of 8 hours compared to the standard 12 hours required for the majority of other substrates. The 4-nitro analog 4f shows an even faster conversion at 6 hours, while all other substrates (H, Cl, I, F, CH₃, OCH₃, SCH₃) require the full 12-hour reaction period [1]. This demonstrates that electron-poor aromatic substituents accelerate the decyanation pathway, with CF₃ providing a practical balance between reaction rate and isolated yield.

Reaction Kinetics Electron-Withdrawing Group Process Chemistry Time Efficiency

Physicochemical Profile: Lipophilicity and Metabolic Stability Advantages of the CF₃ Group Over Non-Fluorinated Analogs

While no direct experimental LogP or metabolic stability measurements were identified for compound 3g in the retrieved literature, the 4-trifluoromethylphenyl group has a well-characterized effect in the medicinal chemistry canon relative to non-fluorinated and mono-halogenated phenyl substituents. The CF₃ group increases lipophilicity (π constant ≈ +0.88 relative to H; +0.54 relative to Cl) while substantially enhancing metabolic stability through the electron-withdrawing and steric shielding of the para position compared to CH₃ or OCH₃ analogs [1]. The 1,2,4-oxadiazole scaffold itself serves as a metabolically stable bioisostere of amide bonds, and the incorporation of the CF₃-phenyl substituent further improves oxidative metabolic resistance at the para site. In the context of the series reported in , the CF₃ analog is expected to exhibit superior metabolic stability relative to the 4-methyl (3e) and 4-methoxy (3h) analogs.

Drug Design Lipophilicity Metabolic Stability Property Optimization

Commercial Availability and Purity Consistency Compared to Closest Analogs

The target compound (CAS 1239846-75-3) is currently supplied by multiple international vendors at 95–97% purity. Its unsubstituted analog (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS 57459-36-6) is similarly available, but the 4-nitro (3f), 4-iodo (3c), and 4-thiomethyl (3j) analogs from the same synthetic series are not commonly stocked by major suppliers [REFS-SUPP]. The CF₃ analog thus occupies a commercially accessible niche within the series—more readily procurable than the extreme electron-withdrawing or heavy-atom analogs while providing unique electronic properties not available from the commonly stocked halogen or alkyl variants.

Procurement Commercial Availability Purity Supply Chain

X-Ray Crystallographic Structure Elucidation Confirmed for the Decyanated Analogue 4g

The structure of the decyanated alkane product 4g derived from the CF₃-substituted substrate was unambiguously confirmed by single-crystal X-ray diffraction [1]. While the X-ray structure was obtained for the alkane 4g rather than the acetonitrile 3g, this crystallographic validation of the CF₃-phenyl oxadiazole scaffold provides definitive atomic-level structural proof for the core connectivity pattern—an analytical benchmark not achieved for the H, Cl, F, CH₃, OCH₃, or SCH₃ analogs in the same study beyond routine spectroscopic characterization.

Structural Confirmation X-Ray Crystallography Analytical Characterization Quality Control

Evidence-Anchored Application Scenarios for {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile


Medicinal Chemistry Building Block for CNS or Oncology Lead Optimization

Compound 3g serves as a late-stage diversification intermediate in programs targeting neurological disorders and oncology, where the CF₃-phenyl-1,2,4-oxadiazole scaffold appears in patent-protected compound series (e.g., US9056843B2). The electron-poor CF₃ substituent provides metabolic stability at the para position superior to CH₃ or OCH₃ analogs, while the nitrile group at the 5-position offers a handle for conversion to amides, tetrazoles, or amines. The X-ray structural confirmation of the related alkane 4g adds confidence for structure-based drug design [1].

Process Chemistry Route Selection Requiring Exclusive Alkane Product Formation

When the desired intermediate is the decyanated alkane 4g rather than the acetonitrile 3g, the CF₃-phenyl substrate uniquely enables a clean, single-product transformation under high-temperature Method A conditions (8 h, 78% yield of 4g). No competing acetonitrile product is formed, in contrast to halogen, alkyl, and alkoxy analogs that produce mixtures requiring chromatographic separation. This chemoselectivity has direct cost and purity implications for scale-up [1].

Property-Driven Fragment or Scaffold Library Design

The CF₃-phenyl oxadiazole acetonitrile occupies a distinct property space within the 1,2,4-oxadiazole series: highest electron-withdrawing character (σₚ = +0.54) combined with optimal lipophilicity (estimated LogP contribution from CF₃ ≈ +1.0 beyond the core scaffold) [2]. Fragment library designers seeking to probe the effect of electron deficiency on target engagement without introducing the metabolic liability of a nitro group will find this compound superior to the NO₂ analog 3f and more informative than the weakly withdrawing halogen analogs 3b–3d.

Academic and Industrial Procurement with Reduced Supply-Chain Risk

Unlike the synthetically more challenging or less commercially available analogs (4-I, 4-NO₂, 4-SCH₃), the CF₃ compound CAS 1239846-75-3 is stocked by at least five international suppliers at 95–97% purity, with typical pack sizes of 1–5 g [REFS-SUPP]. Research groups requiring reliable, multi-source access to a metabolically stable, electron-poor oxadiazole building block will experience shorter lead times and lower procurement risk compared to ordering custom synthesis of the less common analogs.

Quote Request

Request a Quote for {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.